Methyl 3-hydroxyundecanoate
Description
Methyl 3-hydroxyundecanoate is an ester product frequently utilized in laboratory settings for scientific investigation. medchemexpress.commedchemexpress.eumedchemexpress.com It is characterized by an eleven-carbon backbone with a hydroxyl group at the third carbon position and a methyl ester at the carboxyl end.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 129758-71-0, 127593-21-9 | caymanchem.comnih.govcaymanchem.comimpurity.com |
| Molecular Formula | C₁₂H₂₄O₃ | nih.govimpurity.commolbase.com |
| Molecular Weight | 216.32 g/mol | nih.govszabo-scandic.comszabo-scandic.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 3-hydroxy Undecanoic Acid methyl ester, 3-Hydroxyundecanoic acid methyl ester | caymanchem.comcaymanchem.comglpbio.com |
| Physical State | Liquid / Fluid | caymanchem.comcaymanchem.com |
This compound belongs to the chemical family of hydroxy fatty acid methyl esters (hydroxy FAMEs). caymanchem.comlarodan.com These compounds are derivatives of fatty acids that have been esterified with methanol (B129727) and possess at least one hydroxyl (-OH) functional group along their carbon chain.
Hydroxy fatty acids themselves are important intermediates in fatty acid biosynthesis and metabolism. caymanchem.com In the context of microbiology, 3-hydroxy fatty acids are notable as the monomeric building blocks of polyhydroxyalkanoates (PHAs). caymanchem.comimpurity.com PHAs are biopolyesters produced by various bacteria as a form of carbon and energy storage. caymanchem.com this compound is specifically recognized as a constituent of methyl-branched PHAs synthesized by bacteria from the Pseudomonas genus. glpbio.com
The utility of this compound in research is multifaceted, stemming from its purity and specific biochemical properties. It is commercially supplied as a high-purity standard, making it ideal for analytical applications and for use in biological systems. caymanchem.com The compound is frequently labeled as a "biochemical assay reagent" intended strictly for research purposes. medchemexpress.comszabo-scandic.comszabo-scandic.comcaymanchem.com
One of its key applications is as an internal standard. caymanchem.com The parent molecule, 3-hydroxyundecanoic acid, is not commonly found in many biological systems, which makes its methyl ester derivative a useful benchmark in analyses. caymanchem.com However, it is a major component in the membrane of specific organisms, such as the deep-sea bacterium Idiomarina loihiensis. caymanchem.com
Furthermore, 3-hydroxy fatty acids, as a class, serve as important biomarkers for diagnosing fatty acid oxidation disorders. caymanchem.com In the field of synthetic chemistry, this compound has been incorporated into larger, more complex molecules. Researchers have used its stereoisomers, (2S, 3R)-2-methyl-3-hydroxyundecanoate and (2R, 3S)-2-methyl-3-hydroxyundecanoate, to synthesize lipopeptidomimetics. biorxiv.orgnih.gov The inclusion of this lipid component was found to increase the solubility and reduce the aggregation of the final synthetic product, which was designed to study protein-protein interactions. nih.gov
The applications of this compound are concentrated in a few key areas of scientific research.
Metabolic Disease Research: The compound is categorized as a reagent for the study of metabolic diseases. medchemexpress.comszabo-scandic.comszabo-scandic.com This is directly linked to the role of its parent acid and related molecules as biomarkers for inborn errors of fatty acid oxidation, such as long- and short-chain 3-hydroxy-acyl-CoA dehydrogenase deficiencies. caymanchem.com
Biopolymer Science: A significant area of research involves its role as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs). caymanchem.compsu.edu PHAs are of great interest as biodegradable and biocompatible plastics. caymanchem.com Studies in this domain explore how bacteria, particularly Pseudomonas species, synthesize PHAs with varying monomer compositions, including 3-hydroxyundecanoate, when fed different carbon sources. psu.eduasm.org This research is crucial for understanding the synthesis, properties, and potential applications of these sustainable biopolymers. caymanchem.com
Drug Discovery and Medicinal Chemistry: this compound serves as a building block in the synthesis of novel therapeutic candidates. It has been used to create lipopeptidomimetics that can selectively inhibit protein-protein interactions. biorxiv.orgnih.gov Specifically, these synthetic molecules have been designed to target the coactivator Med25, which is implicated in certain types of cancer, including triple-negative breast cancer. biorxiv.org This highlights its utility in developing new strategies for targeted therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxyundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHGFYACOPLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Biosynthesis in Biological Systems
Natural Occurrence in Microbial and Plant Systems
Methyl 3-hydroxyundecanoate has been identified in a range of natural sources, from deep-sea bacteria to the volatile profiles of tropical fruits.
Presence in Specific Microbial Organisms (e.g., Idiomarina loihiensis)
Idiomarina loihiensis, a halophilic gamma-proteobacterium, was first isolated from a hydrothermal vent on the Lō'ihi Seamount in Hawai'i. nih.gov This bacterium is characterized by its rod-shaped cells and a single polar or subpolar flagellum. nih.gov While detailed analyses of its complete fatty acid profile are ongoing, the characterization of related Idiomarina species and other marine bacteria suggests the potential presence of various hydroxy fatty acids. A novel thermo-stable serine hydroxymethyl transferase (SHMT) enzyme was identified from Idiomarina loihiensis, highlighting its unique biochemical capabilities. nih.gov
Identification in Volatile Profiles of Botanical Samples (e.g., Durio zibethinus volatiles)
The complex and potent aroma of the Thai durian (Durio zibethinus L. 'Monthong') is composed of a multitude of volatile compounds. nih.gov Through aroma extract dilution analysis, 44 odor-active compounds have been identified, with 24 of them being new discoveries for this fruit. nih.gov Among the hundreds of volatile compounds identified in various durian varieties are esters, sulfur compounds, thioacetals, thioesters, thiolanes, and alcohols. researchgate.net While this compound is not explicitly listed as a major odor-active compound, the presence of a wide array of esters and fatty acid derivatives in durian volatiles suggests a complex biosynthetic network where it could potentially exist as a minor component. nih.govresearchgate.net
General Occurrence of 3-Hydroxy Fatty Acids in Bacteria and Archaea
3-Hydroxy fatty acids (3-OH FAs) are recognized as characteristic components of the lipopolysaccharides in the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org These fatty acids typically contain between 10 and 18 carbon atoms. frontiersin.org Their presence and distribution can be influenced by environmental factors such as temperature. frontiersin.org For instance, some bacteria adjust the ratio of anteiso to iso or normal 3-OH FAs in their membranes to adapt to lower temperatures. frontiersin.org While archaea are known to produce unique lipids like isoprenoid-based tetraether lipids, some halophilic archaea, such as Haloferax mediterranei, can produce polyhydroxyalkanoates (PHAs), which are polyesters of 3-hydroxyalkanoic acids. mdpi.comoup.comoup.com
Microbial Biosynthesis Pathways of 3-Hydroxyundecanoate and Related Hydroxyalkanoates
The biosynthesis of 3-hydroxyundecanoate is intricately linked to the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials. frontiersin.orgasm.org
Integration into Polyhydroxyalkanoate (PHA) Production
PHAs are classified into short-chain-length (scl-PHAs), medium-chain-length (mcl-PHAs), and long-chain-length (lcl-PHAs) based on the number of carbon atoms in their monomer units. frontiersin.org 3-Hydroxyundecanoate is a monomer that falls into the medium-chain-length category. The biosynthesis of PHAs generally occurs under conditions of nutrient limitation, such as a high carbon-to-nitrogen ratio. rsc.org There are three main metabolic pathways for PHA biosynthesis, which can utilize sugars or fatty acids as carbon sources. rsc.orgresearchgate.net The composition of the resulting PHA is often a reflection of the carbon source provided to the bacteria. plos.org For example, when Pseudomonas species are grown on undecanoate, 3-hydroxyundecanoate can be incorporated as a monomer into the PHA polymer. plos.org
The key enzyme in PHA synthesis is PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA monomers. frontiersin.org Different classes of PHA synthases exhibit varying substrate specificities, influencing the type of monomers that can be incorporated into the PHA chain. frontiersin.org
Production by Specific Bacterial Strains (e.g., Pseudomonas aeruginosa)
Pseudomonas species, particularly Pseudomonas aeruginosa and Pseudomonas putida, are well-studied producers of mcl-PHAs. frontiersin.orgplos.org These bacteria can utilize a variety of carbon sources, including alkanoic acids of varying lengths, to produce PHAs with diverse monomer compositions. plos.orgnih.gov When grown on undecanoic acid, Pseudomonas aeruginosa has been shown to produce a PHA blend that includes 3-hydroxyundecanoate as one of the constituent monomers. jmb.or.kr For instance, Pseudomonas aeruginosa BM114, when cultured on undecanoic acid, produced a PHA blend composed of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and a medium-chain-length PHA consisting of 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate. jmb.or.kr Similarly, Pseudomonas sp. Gl01, when grown with glucose, produced a polymer containing 3-hydroxyundecanoate and 3-hydroxydodecanoate. jmb.or.kr
Furthermore, engineered strains of Pseudomonas aeruginosa have been developed to enhance the production of specific (R)-3-hydroxyalkanoic acids. nih.govnih.gov By modifying the rhamnolipid synthesis pathway, researchers have been able to accumulate intermediates like (R)-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which can then be hydrolyzed to yield specific (R)-3-hydroxyalkanoic acid monomers. nih.govnih.gov
Table 1: Microbial Production of PHAs containing 3-Hydroxyundecanoate
| Microbial Strain | Carbon Source(s) | PHA Monomers Detected | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa BM114 | Undecanoic acid | 3-hydroxyheptanoate, 3-hydroxynonanoate, 3-hydroxyundecanoate | jmb.or.kr |
| Pseudomonas sp. Gl01 | Glucose | 3-hydroxyundecanoate, 3-hydroxydodecanoate | jmb.or.kr |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-hydroxy-15-methylhexadecanoic acid |
| 3-hydroxybutanoic acid |
| 3-hydroxybutyrate |
| 3-hydroxydecanoate (B1257068) |
| 3-hydroxydodecanoate |
| 3-hydroxyheptanoate |
| 3-hydroxyhexadecanoate |
| 3-hydroxyhexanoate (B1247844) |
| 3-hydroxynonanoate |
| 3-hydroxyoctanoate (B1259324) |
| 3-hydroxytetadecanoate |
| 3-hydroxyundecanoate |
| 3-hydroxyvalerate (B1259860) |
| (R)-3-(R-3-hydroxyalkanoyloxy)alkanoic acids |
| (R)-3-hydroxyalkanoic acids |
| Acetaldehyde |
| Acetyl-CoA |
| Anteiso 3-OH FAs |
| Diethyl disulphide |
| Diethyl trisulphide |
| 3,5-dimethyl-1,2,4-trithiolane |
| Esters |
| Ethanethiol |
| Ethyl (2S)-2-methylbutanoate |
| Ethyl 2-methylpropanoate |
| Ethyl butanoate |
| Ethyl cinnamate |
| Ethyl propanoate |
| 2(5)-ethyl-4-hydroxy-5(2)-methylfuran-3(2H)-one |
| 1-(ethylsulfanyl)ethanethiol |
| 1-(ethylsulfanyl)propane-1-thiol |
| 1-{[1-(ethylsulfanyl)ethyl]sulfanyl}ethanethiol |
| Fatty acyl-CoA |
| Glycerol (B35011) |
| 3-hydroxy-4,5-dimethylfuran-2(5H)-one |
| 4-hydroxy-2,5-dimethylfuran-3(2H)-one |
| Hydrogen sulfide |
| Iso 3-OH FAs |
| Isocaproic acid |
| Isoprenoid |
| Methanethiol |
| 1-(methylsulfanyl)ethanethiol |
| 1-{[1-(methylsulfanyl)ethyl]sulfanyl}ethanethiol |
| This compound |
| Methyl-2-methylbutanoate |
| 3-methylbut-2-ene-1-thiol |
| Normal 3-OH FAs |
| Poly(3-hydroxybutyrate) |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) |
| Poly(3-hydroxyheptanoate-co-3-hydroxynonanoate-co-3-hydroxyundecanoate) |
| Polyhydroxyalkanoates (PHAs) |
| Polyhydroxyvalerate |
| Propane-1-thiol |
| 1-(propylsulfanyl)ethanethiol |
| Propyl propanoate |
| Serine |
| Thioacetals |
| Thioesters |
| Thiolanes |
Metabolic Routes and Precursors for 3-Hydroxyalkanoate Monomers
The biosynthesis of polyhydroxyalkanoates (PHAs) relies on the provision of (R)-3-hydroxyacyl-coenzyme A (CoA) monomers, which are polymerized by PHA synthase enzymes. aocs.org The generation of these essential precursors is accomplished through several key metabolic pathways, the utilization of which depends on the microbial species and the available carbon sources. frontiersin.org
Three primary metabolic routes contribute to the formation of 3-hydroxyalkanoate (3HA) monomers:
De Novo Fatty Acid Biosynthesis: When microorganisms are cultivated on unrelated carbon sources like sugars (e.g., glucose, fructose) or acetate, the precursors for medium-chain-length (mcl)-PHAs are derived from intermediates of the de novo fatty acid biosynthesis pathway. aocs.orgpsu.edumdpi.com In this pathway, acetyl-CoA is the primary building block. psu.edu An essential enzyme, (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG), plays a crucial role by converting intermediates from the fatty acid synthesis cycle into the corresponding (R)-3-hydroxyacyl-CoA substrates required by the PHA synthase. aocs.orgresearchgate.net
Fatty Acid β-Oxidation: When fatty acids are supplied as the carbon substrate, the β-oxidation cycle is the principal route for generating 3HA monomers. frontiersin.orgpsu.edu This catabolic pathway breaks down fatty acids into acetyl-CoA. Intermediates of this cycle, such as enoyl-CoA and 3-ketoacyl-CoA, can be channeled into PHA synthesis. nih.gov A key enzyme in this process is the (R)-specific enoyl-CoA hydratase (PhaJ), which hydrates enoyl-CoA intermediates from the β-oxidation pathway to form the (R)-3-hydroxyacyl-CoA monomers necessary for polymerization. aocs.orgresearchgate.net In some engineered pathways, 3-ketoacyl-CoA reductase can also reduce 3-ketoacyl-CoA intermediates to the required (R)-3-hydroxyacyl-CoA precursor. nih.gov
Ketothiolase-Mediated Condensation: This is the most common pathway for the synthesis of short-chain-length (scl)-PHAs, particularly poly(3-hydroxybutyrate) (P3HB). The pathway begins with the condensation of two acetyl-CoA molecules by β-ketothiolase (PhaA) to form acetoacetyl-CoA. frontiersin.orgugr.es Subsequently, acetoacetyl-CoA reductase (PhaB) reduces this intermediate to (R)-3-hydroxybutyryl-CoA, the direct monomer for P3HB synthesis. frontiersin.orgugr.es
The diversity of monomers that can be incorporated into PHAs is a testament to the broad substrate specificity of PHA synthases and the various metabolic pathways that can generate these precursors. frontiersin.org Precursors for 3-hydroxyvalerate (3HV), for instance, can be generated from structurally related molecules like propionate (B1217596) or valerate. researchgate.net
Influence of Carbon Substrates on Biosynthetic Outcomes
The type of carbon substrate provided to PHA-producing microorganisms is a critical factor that profoundly influences the monomeric composition, and consequently the properties, of the resulting biopolymer. eeer.orgresearchgate.net The chemical structure of the substrate often dictates the range of monomer units that can be synthesized and incorporated into the PHA chain. inrae.fr
The relationship between the carbon source and the resulting PHA composition can be categorized as follows:
Related Carbon Sources: When microorganisms are fed fatty acids, the monomer composition of the accumulated mcl-PHA is often directly related to the chain length of the substrate. The β-oxidation pathway breaks down the fatty acid, generating (R)-3-hydroxyacyl-CoA intermediates that are then polymerized. For example, Pseudomonas putida grown on C8 to C18:1 fatty acids produces PHAs with monomer units ranging from C4 to C14. nih.gov Similarly, Pseudomonas guezennei cultivated on hexanoate, heptanoate, or octanoate (B1194180) primarily accumulates PHAs consisting of 3-hydroxyhexanoate (3HHx), 3-hydroxyheptanoate (3HHp), and 3-hydroxyoctanoate (3HO), respectively. psu.edu When undecanoic acid is the substrate, it can lead to the formation of a copolyester containing 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate units. jmb.or.krjmb.or.kr
Unrelated Carbon Sources: When bacteria are grown on simple, unrelated carbon sources like glucose, fructose, or acetate, they typically produce mcl-PHAs through the de novo fatty acid synthesis pathway. psu.edumdpi.com The resulting polymer often has a consistent composition regardless of the specific simple sugar used. For instance, Pseudomonas guezennei produces a PHA predominantly composed of 3-hydroxydecanoate (3HD) and 3-hydroxyoctanoate (3HO) when grown on glucose, acetate, or pyruvate. psu.edu This indicates that these substrates are channeled through a common metabolic intermediate, acetyl-CoA, before entering the PHA biosynthetic route. mdpi.com
The specific microorganism used also plays a vital role, as its enzymatic machinery determines how a substrate is metabolized. eeer.org For example, Pseudomonas aeruginosa grown on undecanoic acid can produce a blend of PHAs, including a copolyester of P(3-hydroxyheptanoate-co-3-hydroxynonanoate-co-3-hydroxyundecanoate). jmb.or.kr The strategic selection of both the bacterial strain and the carbon substrate is therefore a key strategy for tailoring the composition and properties of PHAs.
Below is a table summarizing the influence of different carbon substrates on the monomer composition of PHAs produced by various Pseudomonas species.
| Bacterial Strain | Carbon Substrate | Major Monomers Detected in PHA |
| Pseudomonas guezennei | Glucose | 3-hydroxydecanoate (3HD), 3-hydroxyoctanoate (3HO) |
| Pseudomonas guezennei | Acetate | 3-hydroxydecanoate (3HD), 3-hydroxyoctanoate (3HO) |
| Pseudomonas guezennei | Octanoate | 3-hydroxyoctanoate (3HO) |
| Pseudomonas guezennei | Heptanoate | 3-hydroxyheptanoate (3HHp) |
| Pseudomonas putida Bet001 | C8:0 to C18:1 Fatty Acids | C4 to C14 monomers |
| Pseudomonas aeruginosa BM114 | Undecanoic Acid | 3-hydroxyheptanoate, 3-hydroxynonanoate, 3-hydroxyundecanoate |
| Pseudomonas oleovorans | Undecanoic Acid | 3-hydroxyheptanoate, 3-hydroxynonanoate, 3-hydroxyundecanoate |
Synthetic Methodologies and Enantioselective Approaches
General Synthetic Routes to Methyl 3-Hydroxyundecanoate
General synthetic strategies for producing racemic this compound primarily involve the formation of the carbon-carbon bond between the C2 and C3 positions or the reduction of a pre-existing ketone at the C3 position.
One of the most established methods for synthesizing β-hydroxy esters is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgnrochemistry.com For the synthesis of this compound, this would typically involve the reaction of nonanal (B32974) (a nine-carbon aldehyde) with methyl bromoacetate. The zinc first reacts with the α-halo ester to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgthermofisher.com This enolate is less reactive than corresponding lithium enolates, which prevents self-condensation of the ester. wikipedia.org The organozinc reagent then adds to the carbonyl group of the aldehyde, and subsequent acidic workup yields the desired β-hydroxy ester. nrochemistry.comrecnotes.com This method is advantageous because the organozinc reagent can be generated in the presence of the carbonyl group. nrochemistry.com
Another common approach is the reduction of a β-keto ester . The precursor, methyl 3-oxoundecanoate, can be reduced to this compound. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This method is generally high-yielding and straightforward but produces a racemic mixture of the (R) and (S) enantiomers.
A similar route has been described for the synthesis of the related compound, methyl 3-hydroxydodecanoate, which involves the catalytic hydrogenation of methyl dodecanoate, although specific conditions for direct hydroxylation at the C3 position via this route are less common than β-keto ester reduction.
| Synthetic Route | Key Reactants | Reagent/Catalyst | Product Type | General Yield |
|---|---|---|---|---|
| Reformatsky Reaction | Nonanal, Methyl Bromoacetate | Zinc (Zn) dust | Racemic β-hydroxy ester | Good to Excellent researchgate.net |
| β-Keto Ester Reduction | Methyl 3-oxoundecanoate | Sodium Borohydride (NaBH₄) | Racemic β-hydroxy ester | High |
Enantioselective Synthesis Strategies for Chiral Hydroxyesters
The biological activity of many compounds is dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of chiral hydroxyesters, including the (R) and (S) isomers of this compound, is of paramount importance.
Asymmetric hydrogenation of β-keto esters is a powerful and widely used method for accessing enantiomerically pure β-hydroxy esters. The Noyori asymmetric hydrogenation , a landmark in this field, utilizes ruthenium catalysts complexed with chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). harvard.eduacs.org The reaction involves the hydrogenation of a β-keto ester precursor. The stereochemical outcome is controlled by the chirality of the BINAP ligand; using (R)-BINAP typically yields the (R)-hydroxy ester, while (S)-BINAP produces the (S)-hydroxy ester. harvard.edu This method is known for its high efficiency, excellent enantioselectivity (often >99% ee), and broad substrate compatibility. acs.org More recently, iridium-based catalysts with chiral spiro pyridine-aminophosphine ligands have also been shown to be highly effective for this transformation, achieving exceptional turnover numbers. acs.orgthieme-connect.com
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral building blocks. nih.gov Chiral amines or other small organic molecules can catalyze aldol (B89426) or Mannich-type reactions to produce β-hydroxy or δ-amino β-ketocarbonyl derivatives with high enantioselectivity. acs.org These organocatalytic methods offer a metal-free alternative for constructing chiral frameworks. acs.org
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral compounds. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. mdpi.com
One major enzymatic strategy is kinetic resolution . This process involves the use of an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other unreacted. For a racemic mixture of this compound, a lipase such as Pseudomonas cepacia lipase (PSL) can be used to selectively acylate the (R)-enantiomer in the presence of an acyl donor (e.g., vinyl acetate), producing (R)-methyl 3-acetoxyundecanoate while leaving the (S)-methyl 3-hydroxyundecanoate largely untouched. nih.govacs.org The two compounds can then be separated. The main limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer.
To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. acs.org This is often achieved by adding a metal catalyst (e.g., a ruthenium complex) that continuously converts the unreactive enantiomer back into the racemic mixture, allowing the enzyme to eventually transform the entire substrate into a single, desired enantiomer with a theoretical yield of up to 100%. acs.org
A more direct enzymatic approach is the asymmetric reduction of the prochiral precursor, methyl 3-oxoundecanoate. Carbonyl reductase enzymes, sourced from microorganisms like Chlorella species or expressed in recombinant hosts like Escherichia coli, can reduce the ketone to a hydroxyl group with high stereoselectivity. nih.govnih.gov For example, recombinant E. coli strains expressing an NADPH-dependent aldehyde reductase have been used to reduce similar β-keto esters to the corresponding (R)-hydroxy esters with excellent optical purity and high yield. nih.gov
| Strategy | Method | Biocatalyst/Catalyst | Precursor | Key Feature |
|---|---|---|---|---|
| Asymmetric Synthesis | Noyori Hydrogenation | Ru-BINAP Complex | β-Keto ester | High enantioselectivity (>99% ee) harvard.edu |
| Enzymatic Resolution | Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia) | Racemic β-hydroxy ester | Separates enantiomers; max 50% yield acs.org |
| Dynamic Kinetic Resolution | Lipase + Ru Catalyst | Racemic β-hydroxy ester | Theoretical 100% yield of one enantiomer acs.org | |
| Enzymatic Reduction | Asymmetric Reduction | Reductase (e.g., from E. coli) | β-Keto ester | Direct synthesis of one enantiomer nih.gov |
Preparation and Research Application of Structurally Related Analogs
This compound belongs to the broader class of 3-hydroxy fatty acids (3-HFAs) and their esters, which are important biological molecules and synthetic precursors. The preparation of structurally related analogs is crucial for studying structure-activity relationships and developing new applications.
A significant application of 3-HFAs is as the lipid moiety of rhamnolipids , a class of biosurfactants produced by bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov Rhamnolipids consist of one or two rhamnose sugar units linked to one or two 3-hydroxy fatty acid chains. The biosynthesis involves the dimerization of two 3-hydroxy fatty acid molecules to form a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), which is then glycosylated. nih.govgoogle.com The synthesis of various HAA analogs, by altering the length of the fatty acid chains, is a key research area for developing novel biosurfactants with tailored properties. researchgate.netnih.gov These synthetic routes allow for the production of rhamnolipid analogs that are difficult to obtain through fermentation. researchgate.net
Another important class of related compounds is Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . mdpi.comnih.gov These are newly identified lipids with anti-inflammatory and anti-diabetic properties. nih.gov FAHFAs consist of a hydroxy fatty acid that is esterified with another fatty acid. acs.org The synthesis of FAHFA analogs, where the chain lengths and positions of the hydroxyl and ester groups are varied, is essential for exploring their therapeutic potential and understanding their biological mechanisms. mdpi.com For example, analogs of 9-PAHSA (9-palmitoyloxy-octadecanoic acid) have been synthesized to probe their anti-inflammatory activity. mdpi.com
The synthesis of these analogs often employs standard organic chemistry techniques, such as esterification to couple a hydroxy fatty acid with another fatty acid, or more complex multi-step sequences to build novel structures from scratch. nih.govresearchgate.net
Metabolic Transformations and Enzymatic Activities
Role of Cytochrome P450 Enzymes (e.g., CYP4F11) in 3-Hydroxy Fatty Acid Metabolism
The primary enzymes responsible for the initial metabolic processing of circulating 3-hydroxy fatty acids (3-OHFAs) belong to the cytochrome P450 family, specifically the CYP4F subfamily. nih.govmdpi.com Research has identified CYP4F11 as the predominant catalyst in the omega (ω)-hydroxylation of these compounds in the human liver. nih.govmaayanlab.cloud This enzyme facilitates the oxidation of the terminal carbon of 3-OHFAs. uniprot.org
While direct kinetic data for Methyl 3-hydroxyundecanoate is not extensively detailed, studies on analogous long-chain 3-hydroxy fatty acids provide clear insights into the function of CYP4F11. For instance, human liver microsomes effectively convert 3-hydroxystearate (B1262300) and 3-hydroxypalmitate (B1262271) into their ω-hydroxylated metabolites. nih.gov Experiments using specific antibodies have shown that the inhibition of CYP4F enzymes significantly reduces the metabolism of these 3-OHFAs, with anti-CYP4F antibodies inhibiting the ω-hydroxylation of 3-hydroxypalmitate by 99%. nih.gov
Upon reconstitution, CYP4F11 demonstrates the highest activity for this reaction compared to other isoforms like CYP4F2, CYP4F3b, CYP4F12, and CYP4A11. nih.gov The enzyme is known to be an efficient ω-hydroxylase of 3-hydroxy fatty acids, a function that is crucial for their subsequent processing, especially under pathological conditions where 3-OHFA levels are elevated due to impaired mitochondrial β-oxidation. nih.govmaayanlab.cloudnih.gov
Table 1: Kinetic Parameters of 3-Hydroxy Fatty Acid Metabolism by Human Liver Microsomes and Recombinant CYP4F11
| Substrate | Enzyme Source | Km (µM) | Vmax (min-1) |
|---|---|---|---|
| 3-Hydroxystearate | Liver Microsomes | 55 | 8.33 |
| Recombinant CYP4F11 | 53.5 | 13.9 | |
| 3-Hydroxypalmitate | Liver Microsomes | 56.4 | 14.2 |
| Recombinant CYP4F11 | 105.8 | 70.6 |
Data sourced from a study on the omega-oxidation of 3-hydroxy fatty acids by CYP4F11. nih.gov
Pathways of Conversion to Omega-Fatty Acids and Dicarboxylic Acids in vivo
The conversion of 3-hydroxy fatty acids into dicarboxylic acids follows a multi-step pathway initiated by the aforementioned ω-oxidation. This process is considered a more likely route for the formation of long-chain 3-hydroxydicarboxylic acids (3-OHDCAs) than the β-oxidation of dicarboxylic acids (DCAs), as long-chain DCAs are not easily transported into mitochondria for oxidation. nih.govresearchgate.net
The proposed pathway is as follows:
Formation of 3-Hydroxy Fatty Acids : Intermediates of incomplete mitochondrial β-oxidation, such as 3-hydroxyacyl-CoA esters, are released from the mitochondria as free 3-hydroxy fatty acids. researchgate.net
ω-Hydroxylation : The free 3-OHFA, like 3-hydroxyundecanoic acid, is then metabolized in the endoplasmic reticulum by CYP4F11 (and to a lesser extent, other CYP4 enzymes). researchgate.netwikipedia.org This step introduces a hydroxyl group at the terminal (ω) carbon, forming a dihydroxy fatty acid. nih.gov For example, 3-hydroxystearate is converted to 3,18-dihydroxystearate. researchgate.net
Oxidation to Aldehyde : The newly formed ω-hydroxy group is oxidized by either a CYP4F/A P450 enzyme or an alcohol dehydrogenase (ADH) to an aldehyde. researchgate.net
Final Conversion to Dicarboxylic Acid : The terminal aldehyde group is subsequently oxidized by an aldehyde dehydrogenase (ALDH) to a carboxylic acid group, resulting in the final product: a 3-hydroxydicarboxylic acid. researchgate.net These 3-OHDCAs can then be further metabolized via peroxisomal β-oxidation. mdpi.comnih.gov
This entire process effectively converts a potentially toxic metabolite into a water-soluble dicarboxylic acid that can be more easily managed by the cell or excreted. mdpi.comnih.gov
Intermediacy in Fatty Acid Biosynthesis
In the context of de novo fatty acid synthesis, the process occurs in the cytosol and involves the sequential addition of two-carbon units from acetyl-CoA. wikipedia.orgcuni.cz During this cycle, a 3-ketoacyl group is reduced to a 3-hydroxyacyl group, which is then dehydrated and reduced again to form a saturated acyl chain. csun.edu The intermediates in this pathway are covalently linked to an acyl carrier protein (ACP), forming compounds like 3-hydroxyacyl-ACP. cuni.czcsun.edu
Therefore, while a 3-hydroxyacyl moiety is a standard, transient intermediate in the fatty acid synthesis pathway, the presence of significant quantities of free 3-hydroxy fatty acids, such as 3-hydroxyundecanoic acid, is not a typical feature of this biosynthetic process. nih.gov Research suggests the existence of a "futile cycle" where short- and medium-chain intermediates of the cytoplasmic fatty acid biosynthesis pathway can be diverted away from synthesis and directed towards the peroxisomal β-oxidation pathway for degradation. nih.gov The accumulation of free 3-OHFAs is more commonly associated with the incomplete β-oxidation of fatty acids in the mitochondria. nih.govmdpi.com
Research on Implications in Fatty Acid Oxidative Processes
Research into the metabolism of 3-hydroxy fatty acids is often linked to the study of fatty acid oxidation disorders. In conditions where mitochondrial β-oxidation is impaired, such as in L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, 3-hydroxy fatty acids accumulate to potentially toxic levels. mdpi.comnih.gov
The ω-oxidation pathway, catalyzed predominantly by CYP4F11, represents a crucial alternative metabolic route for these compounds. nih.govmdpi.com By converting the accumulating 3-OHFAs into 3-hydroxydicarboxylic acids, this pathway helps to mitigate their toxicity and facilitates their elimination. nih.govnih.gov The resulting dicarboxylic acids are substrates for peroxisomal β-oxidation, which can lead to the generation of reactive oxygen species, but also represents a compensatory mechanism when mitochondrial function is compromised. mdpi.com The increased excretion of 3-hydroxy dicarboxylic acids in urine is a key indicator of conditions involving increased fatty acid mobilization or inhibited β-oxidation. nih.gov
Role As a Monomer in Polyhydroxyalkanoate Pha Biopolymer Research
Incorporation as a Constituent Unit in Medium Chain Length (MCL)-PHAs
Medium-chain-length PHAs (mcl-PHAs) are a subclass of PHAs characterized by monomer units with side chains of 3 to 11 carbon atoms. researchgate.net The 3-hydroxyundecanoate monomer, with its C8 alkyl side chain, is a key component of mcl-PHAs. google.com
The incorporation of 3-hydroxyundecanoate into the PHA polymer chain occurs in various microorganisms, particularly Pseudomonas species, when they are provided with suitable carbon sources. nih.gov For instance, when Pseudomonas stutzeri strain 1317 is cultured with odd-numbered fatty acids or alcohols, it produces PHAs containing odd-numbered monomers, including 3-hydroxyundecanoate. nih.gov Similarly, feeding C11 fatty acid substrates to microbial cultures can result in the production of mcl-PHA copolymers containing 3-hydroxyundecanoate repeating units. google.com
Research has also explored the synthesis of copolymers containing 3-hydroxyundecanoate alongside other monomers. For example, Pseudomonas aeruginosa BM114, when grown on undecanoic acid, produces a PHA blend that includes a copolymer of 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate. jmb.or.kr Furthermore, copolymers of (R)-3-hydroxyundecanoate and (R)-3-hydroxy-10-undecenoate have been synthesized by engineered Pseudomonas entomophila. researchgate.net
The inclusion of 3-hydroxyundecanoate influences the physical properties of the resulting biopolymer. For example, poly(3-hydroxyundecanoate) (PHUA) is a lesser-known mcl-PHA copolymer that has been evaluated for its properties in medical applications. researchgate.netnih.gov The water contact angle of poly(3-hydroxyundecanoate) has been measured to be 100 ± 2°, indicating a hydrophobic surface. researchgate.net
Compositional Analysis of Copolymers Containing 3-Hydroxyundecanoate Monomers
The precise composition of PHA copolymers is crucial for determining their material properties. Various analytical techniques are employed to identify and quantify the different monomer units within the polymer chain, including 3-hydroxyundecanoate.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard method for determining the monomeric composition of PHAs. mdpi.com This involves the methanolysis of the polymer to convert the constituent hydroxyalkanoates into their methyl ester derivatives, which can then be separated and identified. mdpi.com For instance, GC analysis has been used to determine the molar fractions of different monomers in PHAs produced by various bacterial strains under different growth conditions. jmb.or.krnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides detailed information about the chemical structure of the polymer. researchgate.netchimia.ch It can be used to confirm the presence of specific monomer units and to elucidate the microstructure of the copolymer, such as the sequence of different monomers. jmb.or.krresearchgate.net
Differential Scanning Calorimetry (DSC) is utilized to analyze the thermal properties of the copolymers, such as the glass transition temperature (Tg) and melting temperature (Tm). scispace.com These properties are directly influenced by the monomer composition. For example, a homopolymer of poly(3-hydroxyundecanoate) exhibits a melting temperature of 70°C, while copolymers with unsaturated monomers show different thermal characteristics. scispace.com
The following table summarizes the findings of a study on a PHA blend produced by Pseudomonas aeruginosa BM114 grown on undecanoic acid:
| Property | Value |
| PHA Blend Composition | 47.4% P(3HB-co-3-hydroxyvalerate) and 52.6% P(3-hydroxyheptanoate-co-3-hydroxynonanoate-co-3-hydroxyundecanoate) |
Data sourced from jmb.or.kr
Research on Biopolymer Synthesis Mechanisms and Yields
The biosynthesis of mcl-PHAs, including those containing 3-hydroxyundecanoate, is intricately linked to the fatty acid metabolism of the producing microorganisms. nih.gov In many Pseudomonas species, intermediates from the β-oxidation pathway of fatty acids are channeled towards PHA synthesis. nih.gov The enzyme PHA synthase then polymerizes the 3-hydroxyacyl-CoA monomers into the final PHA polymer. nih.gov
Research has shown that the yield and composition of the produced PHA are highly dependent on the carbon source provided and the culture conditions. For example, Pseudomonas stutzeri 1317 can accumulate PHA up to 77% of its cell dry weight when grown on tridecanoate. nih.gov The availability of nitrogen is also a critical factor, with nitrogen limitation often triggering PHA accumulation. nih.gov
The yield of mcl-PHA can be optimized through various fermentation strategies, including batch, fed-batch, and continuous operation modes. nih.gov For instance, in bioreactor experiments under controlled pH conditions, Neobacillus niacini and Metabacillus niabensis have been shown to produce mcl-PHA from waste cooking oil with final titers of 9.75 g/L and 4.78 g/L, respectively. mdpi.com
Bioengineering Approaches for Tailored PHA Production and Monomer Composition
Significant research efforts are focused on bioengineering microorganisms to produce PHAs with specific, tailored properties. doaj.orgfrontiersin.orgnih.gov This involves genetic and metabolic engineering to control the monomer composition of the resulting polymer. doaj.orgnih.gov
One approach is the genetic modification of the PHA synthase enzyme, which plays a key role in determining the type of monomers that are incorporated into the polymer chain. nih.gov By expressing different PHA synthase genes, it is possible to alter the substrate specificity and thus the monomer composition of the produced PHA.
Another strategy involves engineering the metabolic pathways that supply the monomer precursors. nih.gov For example, by overexpressing or deleting genes involved in fatty acid biosynthesis or β-oxidation, the flux of specific 3-hydroxyacyl-CoA monomers towards PHA synthesis can be controlled. nih.gov This allows for the production of copolymers with a desired ratio of different monomers, thereby fine-tuning the material properties of the PHA. frontiersin.orgnih.gov
Furthermore, the selection of specific carbon substrates in combination with engineered strains provides a powerful tool for producing tailor-made PHAs. frontiersin.orgnih.gov For instance, by adjusting the ratio of different fatty acids in the culture medium, the molar fraction of corresponding monomers in the PHA copolymer can be precisely controlled. nih.gov
The table below illustrates the effect of different carbon sources on the monomer composition of mcl-PHA produced by Pseudomonas guezennei:
| Carbon Source | Major Monomers |
| Glucose | 3-hydroxydecanoate (B1257068) (62.8 mol%) and 3-hydroxyoctanoate (B1259324) (22 mol%) |
| Acetate | Predominantly 3-hydroxydecanoate and 3-hydroxyoctanoate |
| Pyruvate | Predominantly 3-hydroxydecanoate and 3-hydroxyoctanoate |
| Propionate (B1217596) | Complex composition |
| Valerate | Complex composition |
Data sourced from psu.edu
Interactions in Biological Systems Research
Investigations into Interactions with Biological Molecules
Methyl 3-hydroxyundecanoate is a biochemical reagent utilized in life science research as a biological material or organic compound. medchemexpress.commedchemexpress.commedchemexpress.com Its interactions are largely dictated by its chemical structure, featuring both a hydrophobic undecanoate tail and a hydrophilic hydroxyl group and methyl ester. The presence of a methyl group, in general, can significantly modulate the biological activity of a small molecule. nih.gov The effect of adding a methyl group to a compound is highly context-dependent but can lead to a substantial increase in binding affinity to a target protein. nih.gov This enhancement is often achieved when the methyl group fits into a perfectly sized, hydrophobic pocket in a protein's binding site, a process that can involve the displacement of water molecules and induce favorable conformational changes in the protein. nih.gov
The investigation of molecular interactions is fundamental to contemporary biomedical research, providing deep insights into cellular function and disease. frontiersin.org Advanced computational methods like molecular dynamics simulations and docking studies are crucial for understanding the behavior of proteins and their interactions with molecules like this compound at an atomic level. frontiersin.org Such analyses help predict binding affinities, which are essential for determining therapeutic efficacy. frontiersin.org
Incorporation into Lipopeptidomimetics for Protein-Protein Interaction Studies
A significant area of research for this compound is its use in the design of lipopeptidomimetics (LPPMs), which are synthetic molecules designed to mimic peptides and lipids. These LPPMs are valuable tools for disrupting protein-protein interactions (PPIs), which are central to numerous cellular processes and are attractive targets for therapeutic development. nih.govfrontiersin.orgmdpi.com
Researchers have incorporated a branched, medium-chain fatty acid derivative, specifically (2S, 3R)-2-methyl-3-hydroxyundecanoate and its stereoisomer (2R,3S)-2-methyl-3-hydroxyundecanoate, into heptameric peptides to create novel LPPMs. nih.govbiorxiv.org The goal was to develop inhibitors for the coactivator Med25, a component of the Mediator complex that plays a role in gene transcription and is implicated in diseases like triple-negative breast cancer. nih.govbiorxiv.org
The inclusion of the 2-methyl-3-hydroxyundecanoate moiety was a strategic choice to improve aqueous solubility and reduce the aggregation issues seen with simpler undecanoic acid-bearing analogs, a common feature of bacterial lipopeptides is a β-hydroxyl group. nih.govbiorxiv.org The resulting lipopeptidomimetic, LPPM-8, demonstrated a significant increase in affinity for Med25, with a Ki (inhibition constant) of 4 μM, a more than 20-fold improvement over the non-lipidated peptide. nih.gov This enhanced affinity is attributed to the undecanoic acid tail contributing to a tighter binding to the protein. nih.gov LPPM-8 was found to be an effective inhibitor of the Med25-ATF6α protein-protein interaction. nih.gov
Further studies confirmed that LPPM-8 directly binds to the H2 face of the Med25 Activator Interaction Domain (AcID), stabilizing the full-length protein in the cellular proteome and inhibiting Med25-dependent genes. nih.govbiorxiv.org Interestingly, the stereochemistry of the lipid tail in the tested analogs had no measurable impact on their biochemical activity. nih.govbiorxiv.org
| Lipopeptidomimetic (LPPM) | Lipid Moiety | Inhibition Constant (Ki) | Change in Med25 Melting Temp. (ΔTm) | Key Observation |
|---|---|---|---|---|
| LPPM-8 | (2S, 3R)-2-methyl-3-hydroxyundecanoate | 4 μM | ~3.5 °C | Effective inhibitor of Med25 PPIs with increased affinity and good solubility. nih.govbiorxiv.org |
| LPPM-9 | (2R, 3S)-2-methyl-3-hydroxyundecanoate | ~4 μM | ~3.5 °C | Stereochemistry of the lipid tail had no measurable impact on activity. nih.govbiorxiv.org |
| LPPM-6 | Undecanoic acid | Low micromolar Ki | ~6-fold change vs. acetylated version | Showed increased activity but had limited aqueous solubility and potential for aggregation. nih.gov |
Role as a Component in Biopolymer-Based Particulate Formulations (e.g., vaccine candidates)
This compound is a monomeric unit that can be incorporated into polyhydroxyalkanoates (PHAs). PHAs are naturally occurring biopolyesters produced by various microorganisms as carbon and energy storage materials. mdpi.commdpi.com Due to their biodegradability and biocompatibility, PHAs are under intense investigation for a range of medical applications, including as drug delivery systems and platforms for particulate vaccines. mdpi.comnih.govresearchgate.net
Research has focused on bioengineering bacterial strains, such as Pseudomonas aeruginosa, to produce PHA inclusions that display vaccine antigens on their surface. researchgate.netresearchgate.net These PHA "beads" serve as a particulate delivery system, which can elicit different and often more potent immune responses compared to soluble antigens. researchgate.net
In this context, this compound (abbreviated as 3-HUD) is one of the medium-chain-length (mcl) monomers that make up the PHA polymer. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC/MS) analysis of PHA beads produced by engineered P. aeruginosa strains identified this compound as a component of the biopolymer, alongside other 3-hydroxyalkanoates of varying chain lengths. researchgate.netresearchgate.net The composition of these biopolymer beads can be precisely analyzed, showing the relative amounts of each monomeric unit.
| Monomer (Methyl Ester Form) | Abbreviation | Carbon Chain Length | Presence in Engineered PHA Beads |
|---|---|---|---|
| Methyl 3-hydroxyhexanoate (B1247844) | 3-HH (C6) | C6 | Detected researchgate.netresearchgate.net |
| Methyl 3-hydroxyoctanoate (B1259324) | 3-HO (C8) | C8 | Detected researchgate.netresearchgate.net |
| Methyl 3-hydroxynonanoate | 3-HN (C9) | C9 | Detected researchgate.netresearchgate.net |
| Methyl 3-hydroxydecanoate (B1257068) | 3-HD (C10) | C10 | Detected researchgate.netresearchgate.net |
| This compound | 3-HUD (C11) | C11 | Detected researchgate.netresearchgate.net |
| Methyl 3-hydroxydodecanoate | 3-HDD (C12) | C12 | Detected researchgate.netresearchgate.net |
| Methyl 3-hydroxytetradecanoate | 3-HTD (C14) | C14 | Detected researchgate.netresearchgate.net |
The ability to produce these customized biopolymer-based particles, containing components like this compound, opens avenues for developing novel vaccine candidates and other advanced drug delivery systems. sci-hub.boxpolyu.edu.hkdokumen.pub
Analytical and Characterization Methodologies in Research
Utilization as a High Purity Standard in Chromatographic and Spectroscopic Analyses
Methyl 3-hydroxyundecanoate is established as a high-purity standard for use in analytical and biological systems. caymanchem.cominterchim.com Commercially available standards of this compound are synthetically produced to ensure high purity, typically greater than 98%, which is verified by methods such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). caymanchem.comresearchgate.net This high level of purity is essential for its role as a reference material in qualitative and quantitative analyses.
The reliability of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the quality of the reference standards used for calibration and identification. superchroma.com.tw this compound, as a well-characterized fatty acid methyl ester (FAME), is used to calibrate instruments and to identify the presence of this specific compound in a sample by comparing retention times. superchroma.com.twcifri.res.in Its solubility in common organic solvents like chloroform, ethanol, and methanol (B129727) further enhances its utility as a standard in various analytical workflows. caymanchem.comresearchgate.net
Table 1: Properties of this compound as an Analytical Standard
| Property | Value/Specification | Source(s) |
|---|---|---|
| Synonyms | 3-Hydroxy C11:0 methyl ester | caymanchem.com |
| Source | Synthetic | caymanchem.comresearchgate.net |
| Purity | >98% by TLC, >98% by GC | caymanchem.comresearchgate.net |
| Molecular Formula | C₁₂H₂₄O₃ | caymanchem.comnih.gov |
| Molecular Weight | 216.32 g/mol | caymanchem.comnih.gov |
| Appearance | Liquid | caymanchem.comresearchgate.net |
| Solubility | Chloroform, Ethanol, Methanol | caymanchem.comresearchgate.net |
| Storage | -20°C | caymanchem.com |
Application as an Internal Standard in Quantitative Biological Assays
In quantitative analysis, particularly of complex biological samples, an internal standard is crucial for correcting variations in sample preparation and instrument response. The corresponding acid, 3-hydroxyundecanoic acid, is considered useful as an internal standard because it is not commonly found in many biological systems. caymanchem.com When analyzing fatty acids from a biological source, they are often converted to their methyl esters (FAMEs) prior to GC analysis to improve volatility and chromatographic separation. In such cases, this compound can serve as an effective internal standard.
The principle of using an internal standard involves adding a known quantity of a compound, which is chemically similar to the analyte but not originally present in the sample, to both the sample and calibration standards. epa.gov By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved, mitigating errors from extraction losses or injection volume inconsistencies. epa.govasm.org The distinct molecular weight and retention time of this compound allow it to be clearly resolved from other components in a complex mixture, making it a suitable choice for this purpose. caymanchem.com
Advanced Characterization Techniques (e.g., GC/MS for composition and purity assessment)
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and definitive technique for the characterization and purity assessment of volatile compounds like this compound. caymanchem.comresearchgate.net This method separates components of a mixture in the gas chromatograph before they are ionized and detected by the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments. cifri.res.in
The identity of this compound is confirmed by its mass spectrum. caymanchem.com The NIST Mass Spectrometry Data Center reports a mass spectrum for the compound, with a prominent top peak (base peak) at a mass-to-charge ratio (m/z) of 103. nih.gov This characteristic fragmentation pattern serves as a fingerprint for unambiguous identification. GC/MS is also employed to determine the composition of complex biological materials like polyhydroxyalkanoates (PHAs), which are polyesters produced by bacteria. researchgate.netosti.gov After methanolysis to break the polymer into its constituent 3-hydroxyalkanoic acid methyl esters, GC/MS analysis can identify and quantify the monomeric units, including this compound. osti.gov
Table 2: GC/MS Characterization Data for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC/MS) | caymanchem.comcifri.res.inosti.gov |
| Purpose | Identity confirmation, purity assessment, composition analysis | caymanchem.comosti.govjmb.or.kr |
| Sample Preparation | Direct injection of standard; Methanolysis for polymer samples | caymanchem.comosti.gov |
| Ionization Method | Electron Ionization (EI) | cifri.res.injmb.or.kr |
| Key Mass Spectrum Peak | m/z 103 (Top Peak) | nih.gov |
Future Research Directions and Theoretical Considerations
Advancements in Stereoselective Synthetic Methodologies for Defined Stereoisomers
The stereochemistry of the 3-hydroxyacyl monomer units within a polyhydroxyalkanoate (PHA) chain is a critical determinant of the polymer's physical and material properties. Naturally occurring PHAs produced by microorganisms are exclusively isotactic, with all monomer units possessing an (R)-stereoconfiguration. nsf.gov However, the ability to synthetically produce defined stereoisomers—(R), (S), or atactic (a mix of both)—of methyl 3-hydroxyundecanoate is a significant area for future research.
Advancements in this field are expected to emerge from the development and application of novel stereoselective catalysts. Chemical synthesis routes offer a powerful alternative to biosynthesis for creating PHAs with diverse structures. nsf.gov Future methodologies may focus on:
Living Ring-Opening Polymerization (ROP): This technique, applied to related monomers, allows for the synthesis of well-defined block copolymers. nsf.gov Adapting this for diolides derived from 3-hydroxyundecanoic acid could enable the creation of novel triblock copolymers with precisely controlled hard and soft segments, leading to materials with tunable thermoplastic or elastomeric properties. nsf.gov
Diastereoselective Polymerization: A key challenge is the development of catalysts that can polymerize mixtures of monomer diastereomers into stereo-sequenced polymers. bohrium.com This would bypass the need for costly pre-separation of stereoisomers and allow for the modulation of material properties by controlling the stereosequence within the polymer chain. bohrium.com
Kinetic Resolution: Techniques involving optically active hydrogenation catalysts can be employed for the kinetic resolution of racemic starting materials, leading to diastereomerically pure products with high enantiomeric excess. orgsyn.org Further refinement of these methods for precursors of this compound will be crucial.
The successful development of these stereoselective synthetic routes will provide access to a new library of polymers based on this compound with tailored crystallinities, degradation rates, and mechanical strengths, expanding their application scope significantly.
Elucidation of Novel Biological Functions and Metabolic Fates in Diverse Organisms
While the primary known biological function of PHAs is as intracellular storage depots for carbon and energy, there is a growing interest in uncovering alternative roles for their constituent monomers, like 3-hydroxyundecanoate. frontiersin.org These molecules are intermediates in the fatty acid β-oxidation and de novo synthesis pathways in many bacteria, but their potential roles in cellular signaling, quorum sensing, or as precursors for other bioactive molecules remain largely unexplored. nih.govnih.gov
Future research will likely focus on:
Metabolomic Profiling: Advanced analytical techniques can be used to trace the metabolic fate of 3-hydroxyundecanoate in a wide range of microorganisms beyond the well-studied PHA producers. This could reveal novel metabolic pathways and identify new bioactive compounds derived from this monomer.
Functional Genomics: By studying gene expression in response to varying intracellular concentrations of 3-hydroxyundecanoate, researchers can identify regulatory networks and signaling cascades influenced by this molecule. This could uncover functions related to stress response, biofilm formation, or inter-species communication.
Ecological Significance: Investigating the presence and role of 3-hydroxyundecanoate and its derivatives in complex microbial communities and diverse environments (e.g., soil, marine ecosystems) could elucidate its ecological significance. For instance, it may serve as a signaling molecule or a nutrient source for other organisms within the microbiome.
Unraveling these novel biological functions will not only deepen our fundamental understanding of microbial metabolism but may also lead to the discovery of new natural products and biotechnological tools.
Optimization of Microbial Systems for Enhanced Biosynthesis and Controlled PHA Compositions
The commercial viability of PHAs, including those containing 3-hydroxyundecanoate, is heavily dependent on the efficiency of microbial production processes. researchgate.net A significant body of research is dedicated to optimizing these systems through metabolic engineering and synthetic biology. nih.govfrontiersin.org The goal is to enhance yields, increase productivity, and precisely control the monomer composition of the resulting polymer. researchgate.netnih.gov
Key strategies for future optimization include:
Chassis Engineering: Modifying host organisms like Pseudomonas putida or Escherichia coli to direct more carbon flux towards PHA synthesis is a primary objective. frontiersin.orgnih.gov This involves deleting genes related to competing metabolic pathways, such as β-oxidation, to prevent the degradation of fatty acid intermediates and channel them into PHA production. nih.gov
Pathway Engineering: Introducing heterologous genes or modifying existing ones can create novel pathways for the synthesis of specific monomers. For example, expressing genes for enzymes with broad substrate specificity, such as β-ketothiolase (PhaA) and enoyl-CoA hydratase (PhaJ), can increase the incorporation of medium-chain-length monomers like 3-hydroxyundecanoate. nih.gov
Fermentation Process Optimization: Developing advanced fermentation strategies, such as fed-batch and continuous cultures, is crucial for achieving high cell densities and high PHA content. researchgate.netnih.gov This also involves optimizing nutrient feeds (e.g., carbon-to-nitrogen ratio) and environmental conditions to maximize productivity. nih.govmdpi.com
Utilization of Low-Cost Substrates: A major focus is on engineering microbes to efficiently convert inexpensive and renewable feedstocks, such as agro-industrial wastes, glycerol (B35011) from biodiesel production, or even CO2, into valuable PHAs, thereby reducing production costs. researchgate.netfrontiersin.orgnih.gov
These optimization efforts are essential for making the production of PHAs containing this compound economically competitive with conventional petroleum-based plastics.
| Optimization Strategy | Description | Desired Outcome |
| Metabolic Engineering | Deletion of competing pathway genes (e.g., β-oxidation) and overexpression of key PHA synthesis enzymes (e.g., PhaC synthase). nih.govnih.gov | Increased carbon flux towards PHA, higher polymer yield, and controlled monomer composition. |
| Synthetic Biology | Construction of novel metabolic pathways using genes from diverse organisms to produce specific monomers from unrelated carbon sources. nih.gov | Production of tailor-made PHAs with desired properties from inexpensive feedstocks. |
| Fermentation Optimization | Development of high-cell-density cultivation techniques and optimized feeding strategies. researchgate.netnih.gov | Enhanced volumetric productivity and higher final PHA concentration. |
| Alternative Feedstocks | Engineering strains to utilize waste streams like glycerol, plant oils, or lignocellulosic hydrolysates. frontiersin.orgnih.gov | Reduced production costs and improved sustainability of the process. |
Computational and Theoretical Modeling of Biological Interactions and Pathways
Computational and theoretical approaches are becoming indispensable tools for guiding the rational design of microbial cell factories and for understanding the complex biological processes underlying PHA metabolism. researchgate.net In silico modeling allows researchers to simulate metabolic networks, predict the effects of genetic modifications, and investigate enzyme-substrate interactions at a molecular level. nih.govresearchgate.net
Future directions in this area will involve:
Genome-Scale Metabolic Models (GSMMs): These models provide a holistic view of an organism's metabolism and can be used to identify key nodes and pathways that control the flux of carbon towards PHA synthesis. Elementary flux mode analysis, for instance, can predict gene deletion targets that are most likely to enhance production. nih.govwur.nl
Kinetic Modeling: Dynamic models that incorporate reaction kinetics can simulate the behavior of metabolic pathways over time, helping to optimize fermentation processes and feeding strategies for maximal PHA accumulation. nih.govmdpi.com
Molecular Docking and Enzyme Engineering: Computational docking simulations can predict how substrates like 3-hydroxyundecanoyl-CoA bind to the active site of enzymes such as PHA synthase. nih.govresearchgate.netsemanticscholar.org This information is invaluable for protein engineering efforts aimed at altering substrate specificity to favor the incorporation of desired monomers or to enhance catalytic activity. nih.gov
Hybrid Models: Integrating different modeling approaches, such as combining metabolic models with computational fluid dynamics (CFD), can provide a more comprehensive understanding of the entire production process, from cellular metabolism to bioreactor performance. researchgate.net
These computational tools accelerate the design-build-test-learn cycle of synthetic biology, reducing the time and cost associated with experimental trial-and-error and enabling a more targeted approach to engineering microbial systems for the production of specific polymers. nih.govredalyc.org
| Modeling Approach | Application in PHA Research | Reference |
| Genome-Scale Metabolic Modeling | Prediction of gene knockout targets to enhance PHA accumulation. | nih.gov |
| Kinetic Modeling | Optimization of fed-batch fermentation strategies for PHA production. | nih.gov |
| Molecular Docking | Investigating substrate binding to PHA synthase for rational enzyme engineering. | nih.gov |
| Hybrid Models | Integrating cellular metabolism with bioreactor conditions for process optimization. | researchgate.net |
Q & A
Q. How is Methyl 3-hydroxyundecanoate structurally identified in chemical research?
Structural identification relies on spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and comparison with reference data. The compound has the chemical formula C₁₂H₂₄O₃ (molecular weight: 216.31 g/mol) and synonyms such as Methyl β-hydroxydecanoate . Suppliers like Larodan AB provide purity levels (≥98%) and CAS RN 127593-21-9 for cross-referencing .
Q. What storage conditions are recommended to ensure stability?
Store below -20°C in airtight containers to prevent degradation. Avoid heat, moisture, and incompatible materials (strong acids/oxidizers) . Stability under recommended conditions is confirmed by safety data sheets, though decomposition products remain uncharacterized .
Q. What analytical methods are suitable for quantifying this compound in mixtures?
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection are standard. Use internal standards (e.g., Methyl tetradecanoate) for calibration, as demonstrated in lipid analysis workflows . Commercial suppliers provide high-purity standards for method validation .
Q. What safety precautions are necessary during handling?
While not classified as hazardous, follow general lab safety protocols: use PPE (gloves, goggles), avoid inhalation, and ensure proper ventilation. Emergency procedures align with global poison control guidelines (e.g., CHEMTREC®) .
Q. How is purity assessed for laboratory-grade this compound?
Purity is verified via chromatographic methods (e.g., GC with flame ionization detection) and spectral analysis. Suppliers like Shanghai Saikerui Biotechnology specify purity ≥98%, with impurities reported as ≤2% .
Advanced Research Questions
Q. What thermodynamic properties of this compound are critical for experimental design?
Thermodynamic data (e.g., vapor pressure, enthalpy of sublimation) for homologous esters (e.g., Methyl tetradecanoate) suggest extrapolation methods. For example, vaporization enthalpy (ΔvapH°) can be modeled using temperature-dependent coefficients from NIST databases .
Q. How does pH influence the stability of this compound in aqueous systems?
Stability testing under varying pH (e.g., 4–10) using buffered solutions and monitoring via LC-MS can reveal hydrolysis rates. Avoid strong acids/alkalis, as they accelerate degradation .
Q. What advanced techniques detect trace impurities in synthetic batches?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization offers high sensitivity. For example, 6-mercapto-1-hexanol (MCH) or TCEP in sample prep reduces disulfide interference in lipidomic analyses .
Q. How can researchers resolve contradictions in reported physicochemical data?
Cross-validate using authoritative sources (e.g., NIST WebBook) and replicate experiments under controlled conditions. Discrepancies in melting points or solubility may arise from polymorphic forms or solvent effects .
Q. What in vitro models are suitable for studying biological interactions of this compound?
Immobilize the compound on gold arrays (TFGAs) for surface plasmon resonance (SPR) studies. Use human serum or recombinant proteins (e.g., IL-6, MMP3) to simulate physiological interactions, as described in biosensor research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
